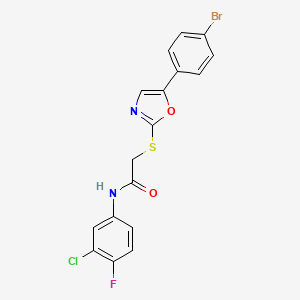

![molecular formula C18H14FNO2S B2373932 (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 870554-66-8](/img/structure/B2373932.png)

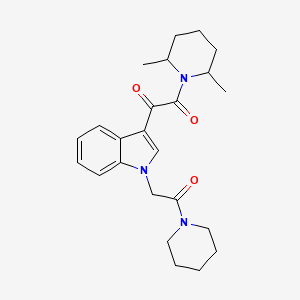

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H14FNO2S and its molecular weight is 327.37. The purity is usually 95%.

BenchChem offers high-quality (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Inhibitory Activity

Thiazolidinedione derivatives, including those structurally related to (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione, have demonstrated potential in inhibiting cancer cell proliferation. Studies reveal that these compounds can induce apoptosis in human cancer cell lines by inhibiting DNA topoisomerase I activity and triggering apoptotic pathways without causing genotoxicity or inhibiting telomerase activity in human lymphocyte cultures at experimental levels (Barros et al., 2013). Additionally, other thiazolidinedione derivatives have shown similar anticancer activities in vitro, offering a promising lead for cancer inhibitory agents (Li Zi-cheng, 2013).

Corrosion Inhibition

Thiazolidinedione derivatives have been studied for their role in corrosion inhibition. These compounds, when synthesized and investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, displayed increased inhibition efficiency with concentration and obeyed the Langmuir adsorption isotherm (Yadav et al., 2015).

Metabolic Effects

Benzylidene thiazolidinedione (BTZD) derivatives, similar in structure to the specified compound, have shown significant effects in reducing insulin resistance, hyperinsulinemia, hyperglycemia, and hyperlipidemia in high-fat-fed mice. These compounds have been found to alter the expression of key regulators of lipid homeostasis, glucoregulatory, and insulin resistance genes (Araújo et al., 2011).

Antimicrobial Activity

Thiazolidinedione derivatives have exhibited antimicrobial activity, including antibacterial and antifungal effects. Studies show that these compounds are effective against gram-positive bacteria and display excellent antifungal activity (Prakash et al., 2011).

Antidiabetic Agents

5-Arylthiazolidine-2,4-diones, which are structurally related to the compound , have been synthesized and evaluated as potent aldose reductase inhibitors, showing pronounced activities in inhibiting diabetic complications (Sohda et al., 1982).

Bioplastic Scintillation

Innovative applications in the field of bioplastics have been explored using thiazolidinedione derivatives. These compounds have been used in the engineering of novel blue emissive composite thin films, demonstrating potential for bioplastic scintillation and eco-friendly luminescent materials (Pai & Kunhanna, 2020).

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2S/c1-12-2-4-14(5-3-12)11-20-17(21)16(23-18(20)22)10-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJDEZBKFHNBH-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)

![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)